3-Methylbutyl pentanoate

Description

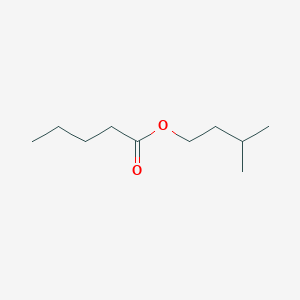

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLAMKHIFZBBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174484 | |

| Record name | 3-Methylbutyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-09-1 | |

| Record name | Isoamyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQJ459H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbutyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylbutyl pentanoate, also known as isopentyl pentanoate or isoamyl valerate. It covers its chemical structure, properties, synthesis, and relevance in various scientific fields.

Chemical Identity and Structure

This compound is an organic compound classified as a fatty acid ester.[1][2][3] It is formed from the esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] This ester is recognized for its characteristic fruity aroma.[1]

Molecular and Structural Formula

The molecular formula of this compound is C₁₀H₂₀O₂.[1][2] Its structure consists of a pentanoate group (a five-carbon straight chain with a carboxyl group) bonded to a 3-methylbutyl group (a four-carbon chain with a methyl group on the third carbon) through an ester linkage.

The canonical SMILES representation of the molecule is CCCCC(=O)OCCC(C)C.[1][2]

Caption: Structural formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][5] |

| CAS Number | 2050-09-1 | [1] |

| IUPAC Name | This compound | [1][2] |

| Density | 0.862 g/mL at 20 °C | [6] |

| Boiling Point | 188 °C | [6] |

| Synonyms | Isopentyl pentanoate, Isoamyl valerate, Valeric acid, 3-methylbutyl ester | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through Fischer-Speier esterification.[1][7]

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid (pentanoic acid) and an alcohol (3-methylbutanol).[1] A strong acid, such as sulfuric acid, is typically used as the catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants is often used.[8]

Caption: General workflow for Fischer-Speier esterification.

Experimental Protocol: Generalized Fischer Esterification

The following is a generalized protocol for the synthesis of an ester like this compound, adapted from a standard Fischer esterification procedure.[8]

-

Reactant Mixing : In a round-bottom flask, combine 3-methylbutanol and a molar excess of pentanoic acid.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux : Add boiling chips and assemble a reflux condenser. Heat the mixture to reflux for a specified period to allow the reaction to proceed towards completion.

-

Work-up : After cooling, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the excess acid, and finally with brine to remove residual water.

-

Drying and Purification : The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate). The final product is then purified by distillation.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. Data for this compound are available in public databases.

-

Mass Spectrometry (Electron Ionization) : Mass spectral data is available through the NIST Chemistry WebBook.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectra for pentanoic acid, 3-methylbutyl ester are available.[9]

-

Infrared (IR) Spectroscopy : IR spectral data has also been documented.[3]

Applications in Research and Industry

Due to its characteristic fruity aroma, this compound has several applications:

-

Flavoring Agent : It is used as a flavoring agent in food products.[1]

-

Fragrance Component : It is utilized in the fragrance industry for perfumes and other scented products.[1]

-

Solvent : Its chemical properties also allow it to be used as a solvent in certain industrial applications.[1]

In scientific research, fatty acid esters like this compound are studied for their biological roles, particularly in food science and for potential applications in material science, such as in the development of biofuels.[1]

Biological Significance

This compound is a naturally occurring compound found in some fruits and contributes to their aroma profile.[1] It has also been identified as a floral compound in various rose species.[10]

Biosynthesis Pathway

In plants, the biosynthesis of branched-chain esters like this compound can occur via pathways such as the citramalate (B1227619) synthase pathway. The final step in its formation is catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol (3-methylbutanol) with an acyl-CoA (pentanoyl-CoA).[1]

Caption: Simplified biosynthesis of this compound.

References

- 1. Buy this compound | 2050-09-1 [smolecule.com]

- 2. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0040529) [hmdb.ca]

- 4. Butyl 3-methylpentanoate | C10H20O2 | CID 91692826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. spectrabase.com [spectrabase.com]

- 10. The Pherobase Floral Compound: this compound (C10H20O2) [pherobase.com]

An In-depth Technical Guide to Isopentyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl pentanoate (also known as isoamyl pentanoate) is an organic ester with the chemical formula C10H20O2.[1][2] It is a colorless liquid recognized for its characteristic fruity odor, often described as resembling apples or bananas, which has led to its use as a flavoring agent in the food industry and as a fragrance component in cosmetics.[3] Beyond its sensory properties, isopentyl pentanoate, as a fatty acid ester, partakes in lipid metabolism and may play a role as a membrane stabilizer.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and known biological and toxicological aspects of isopentyl pentanoate, with a focus on information relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

Isopentyl pentanoate is a fatty acid ester derived from the condensation of pentanoic acid and isopentyl alcohol.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| CAS Number | 2050-09-1 | [1] |

| IUPAC Name | 3-methylbutyl pentanoate | [2] |

| Synonyms | Isopentyl valerate (B167501), Isoamyl pentanoate, 3-methylbutyl valerate | [2][5] |

| Appearance | Clear, colorless liquid | [3][5] |

| Odor | Fruity, apple-like | [3] |

| Boiling Point | 188 °C | [3] |

| Density | 0.862 g/mL at 20 °C | [3] |

| Refractive Index | 1.416 at 20 °C | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [3] |

| LogP | 3.686 (estimated) | [3] |

Synthesis of Isopentyl Pentanoate

The most common and straightforward method for synthesizing isopentyl pentanoate is through the Fischer esterification of isopentyl alcohol with pentanoic acid, using a strong acid catalyst such as sulfuric acid. The reaction is a reversible equilibrium, and to favor the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, and the water produced is removed.

Fischer Esterification Reaction

Detailed Experimental Protocol (Adapted from Isopentyl Acetate Synthesis)

This protocol is adapted from established procedures for the synthesis of isopentyl acetate, a structurally similar ester.[6][7][8][9]

Materials:

-

Pentanoic acid

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and a molar excess of pentanoic acid. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for approximately 1-2 hours to allow the reaction to reach equilibrium.

-

Workup - Extraction and Washing:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add deionized water and shake gently to extract the unreacted alcohol and sulfuric acid into the aqueous layer. Separate and discard the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining pentanoic acid and sulfuric acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

-

Wash the organic layer with a saturated brine solution to help remove dissolved water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Purification - Distillation:

-

Decant or filter the dried ester into a distillation flask.

-

Perform a simple distillation, collecting the fraction that boils at the expected boiling point of isopentyl pentanoate (approximately 188 °C).[3]

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized isopentyl pentanoate.

Infrared (IR) Spectroscopy

The IR spectrum of isopentyl pentanoate is expected to exhibit characteristic peaks for an ester.

-

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester.[10][11]

-

C-O Stretch: Two or more distinct stretching vibrations for the C-O single bonds of the ester group are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.[10]

-

C-H Stretch: Absorption bands corresponding to the C-H stretching of the alkyl chains will be present in the 3000-2850 cm⁻¹ region.[11]

The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the successful removal of the starting isopentyl alcohol.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The expected chemical shifts (δ) and multiplicities for isopentyl pentanoate are:

-

~4.1 ppm (triplet): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

~2.2 ppm (triplet): The two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

-

~1.7 ppm (multiplet): The single proton on the tertiary carbon of the isopentyl group (-CH(CH₃)₂).

-

~1.5 ppm (multiplet): The two protons on the central methylene (B1212753) group of the isopentyl chain (-CH₂-CH(CH₃)₂).

-

~1.4 ppm (sextet): The two protons on the methylene group of the pentanoate chain (-CH₂-CH₂-C=O).

-

~0.9 ppm (doublet): The six protons of the two equivalent methyl groups of the isopentyl group (-CH(CH₃)₂).

-

~0.9 ppm (triplet): The three protons of the terminal methyl group of the pentanoate chain (-CH₂-CH₃).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on the structure of isopentyl pentanoate and data for similar esters, the following approximate chemical shifts are expected:[12]

-

~173 ppm: Carbonyl carbon (C=O).

-

~63 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).

-

~37 ppm: Methylene carbon in the isopentyl group (-CH₂-CH(CH₃)₂).

-

~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).

-

~28 ppm: Central methylene carbon of the pentanoate chain (-CH₂-CH₂-C=O).

-

~25 ppm: Methine carbon in the isopentyl group (-CH(CH₃)₂).

-

~22 ppm: Methyl carbons of the isopentyl group (-CH(CH₃)₂) and the methylene carbon adjacent to the terminal methyl group of the pentanoate chain.

-

~14 ppm: Terminal methyl carbon of the pentanoate chain (-CH₂-CH₃).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of isopentyl pentanoate will result in fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 172 may be observed, though it is often weak for aliphatic esters.[13]

Common fragmentation pathways include:

-

McLafferty Rearrangement: A characteristic fragmentation for esters with a γ-hydrogen on the acyl chain, leading to the elimination of an alkene and the formation of a radical cation.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

The mass spectrum of pentanoic acid, 3-methylbutyl ester is available in the NIST WebBook, showing significant peaks at m/z values of 41, 43, 57, 70, 71, and 85, which correspond to various fragment ions.[13]

Biological Activity and Toxicology

Biological Role and Applications

Isopentyl pentanoate is classified as a fatty acid ester.[4] In biological systems, such esters are involved in lipid metabolism and can act as energy sources.[4] They are also known to contribute to the stabilization of cell membranes.[4] In the pharmaceutical industry, esters are often utilized as prodrugs to enhance the lipophilicity and bioavailability of therapeutic agents. While there is potential for isopentyl pentanoate to be explored in drug delivery systems, specific studies in this area are currently limited.[1]

Toxicology Profile

Detailed toxicological data specifically for isopentyl pentanoate is not extensively available. However, information on related compounds and general knowledge of aliphatic esters provide some insight.

-

Acute Toxicity: Generally, simple aliphatic esters have low acute toxicity.

-

Irritation: It may cause skin and eye irritation.[5]

-

Genotoxicity and Carcinogenicity: There is no specific data to suggest that isopentyl pentanoate is genotoxic or carcinogenic. Studies on structurally similar esters have not raised significant concerns in this regard.

-

Environmental Hazards: Isopentyl pentanoate is classified as hazardous to the aquatic environment with long-lasting effects.[14]

It is important to note that a comprehensive toxicological evaluation would be necessary for any specific application in drug development.

Conclusion

Isopentyl pentanoate is a well-characterized organic ester with established chemical and physical properties. Its synthesis via Fischer esterification is a standard and scalable process. The spectroscopic signatures of this compound are predictable and allow for straightforward identification and purity assessment. While its primary applications have been in the food and fragrance industries, its nature as a fatty acid ester suggests potential roles in biological systems that may be of interest to researchers in drug development, particularly in the context of prodrug design and formulation science. However, a thorough investigation of its specific pharmacological and toxicological properties is required to fully assess its potential in pharmaceutical applications.

References

- 1. chemscene.com [chemscene.com]

- 2. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. ISOPENTYL VALERATE | 2050-09-1 [chemicalbook.com]

- 4. Showing Compound Isopentyl isopentanoate (FDB001327) - FooDB [foodb.ca]

- 5. Isopentyl pentanoate | 2050-09-1 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 9. Isolation of Caffeine [jan.ucc.nau.edu]

- 10. echemi.com [echemi.com]

- 11. Answered: Consider the IR spectrum of the product, isopentyl ethanoate(attached below). Please comment on the product absorbances and differences from the IR spectrum of… | bartleby [bartleby.com]

- 12. tetratek.com.tr [tetratek.com.tr]

- 13. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 14. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Methylbutyl Pentanoate (CAS: 2050-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl pentanoate, also known as isoamyl pentanoate or isopentyl valerate (B167501), is an organic compound classified as a fatty acid ester.[1] With the chemical formula C₁₀H₂₀O₂, this ester is formed from the reaction of 3-methyl-1-butanol (isoamyl alcohol) and pentanoic acid (valeric acid). It is a colorless liquid characterized by a pleasant, fruity aroma reminiscent of apples and bananas.[2][3] This property makes it a valuable compound in the flavor and fragrance industries.[4] Beyond its sensory characteristics, its chemical nature as a fatty acid ester suggests potential roles in lipid metabolism and other biological processes, making it a molecule of interest for scientific research.[5][6] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical methods, and known biological context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [1][7] |

| Molecular Weight | 172.26 g/mol | [1][8] |

| CAS Number | 2050-09-1 | [7] |

| Appearance | Colorless clear liquid | [9] |

| Odor | Fruity, ripe apple, green | [9] |

| Boiling Point | 185.00 to 186.00 °C @ 760.00 mm Hg | [8] |

| Density | 0.858 to 0.867 g/mL @ 25 °C | [9] |

| Refractive Index | 1.410 to 1.418 @ 20 °C | [9] |

| Solubility in Water | 38.59 mg/L @ 25 °C (estimated) | [9] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |

| Vapor Pressure | 0.413 mmHg @ 25 °C (estimated) | [9] |

| Flash Point | 149.00 °F (65.00 °C) TCC | [9] |

| logP (o/w) | 3.686 (estimated) | [9] |

Synthesis and Purification

The most common method for synthesizing this compound is through Fischer esterification.[4] This acid-catalyzed reaction involves the condensation of an alcohol and a carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 3-methyl-1-butanol and pentanoic acid.

Materials:

-

3-methyl-1-butanol

-

Pentanoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-methyl-1-butanol and a molar excess of pentanoic acid. Add a magnetic stir bar or boiling chips.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for 1-2 hours to allow the reaction to reach equilibrium.[10]

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add water and diethyl ether to the funnel, shake gently, and allow the layers to separate. The organic layer contains the ester.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the majority of the unreacted alcohol and acid.

-

5% sodium bicarbonate solution to neutralize the acidic catalyst and any remaining pentanoic acid. (Caution: CO₂ gas will be evolved).[10]

-

Saturated brine solution to aid in the removal of water from the organic layer.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1]

-

Purification: Decant the dried organic solution into a clean, dry round-bottom flask. Purify the crude this compound by simple distillation.[1] Collect the fraction that distills at the expected boiling point of the ester (approximately 185-186 °C).[8]

References

- 1. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 2. isoamyl valerate, 2050-09-1 [thegoodscentscompany.com]

- 3. CAS 2050-09-1: Isoamyl valerate | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 2050-09-1 [smolecule.com]

- 5. vigon.com [vigon.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 8. Isoamyl valerate | C10H20O2 | CID 74901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isoamyl valerate [flavscents.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 3-Methylbutyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-methylbutyl pentanoate, also known as isopentyl pentanoate or isoamyl valerate. The information herein is intended to support research, development, and quality control activities where this chemical compound is utilized.

Core Physical and Chemical Properties

This compound is a fatty acid ester with the chemical formula C₁₀H₂₀O₂.[1] It is formed from the esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid).[1] This compound is recognized for its characteristic fruity aroma and sees use as a flavoring and fragrance agent.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | - | [1][2] |

| Molecular Weight | 172.26 | g/mol | [1][3][4] |

| Boiling Point | 188 | °C | [5] |

| Melting Point | -68.47 (estimate) | °C | [5] |

| Density | 0.862 | g/mL (at 20 °C) | [5] |

| Refractive Index | 1.416 | n20/D | [5] |

| Water Solubility | 0.18 | g/L (predicted) | [3] |

| LogP (Octanol/Water) | 3.58 (predicted) | - | [3] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for the experimental determination of the primary physical properties of liquid esters like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A simple distillation is a reliable method for both purifying the ester and determining its boiling point.[6]

Apparatus:

-

Round-bottom flask (e.g., 5 mL)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Thermometer

Procedure:

-

Place approximately 5 mL of this compound into the round-bottom flask along with a few boiling chips.[6]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

-

Begin heating the flask. The liquid will start to vaporize, and the vapor will rise and enter the condenser.

-

Observe the temperature on the thermometer. It will rise and then stabilize as the vapor of the pure substance surrounds the bulb.

-

Record the temperature at which the liquid is actively boiling and condensing into the receiving flask. This stable temperature is the boiling point.[6]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Density is the mass of a substance per unit volume.

Apparatus:

-

Electronic balance

-

Graduated cylinder (e.g., 10 or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[8]

-

Carefully add a known volume (e.g., 10 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[8][9]

-

Measure and record the combined mass of the graduated cylinder and the ester.[8]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the ester.[8]

-

Calculate the density using the formula: Density = Mass / Volume .[9]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

For improved accuracy, repeat the measurement multiple times and calculate the average.[8]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for high precision)

-

Dropper or pipette

-

Kimwipes and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument if necessary, typically using distilled water.

-

Using a clean dropper, place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms. The liquid should spread to form a thin film.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringing is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Solubility is the property of a solute to dissolve in a solvent. Esters with shorter carbon chains are somewhat soluble in water, while longer-chain esters are generally insoluble due to their hydrophobic nature.[10]

Qualitative Procedure:

-

Take three test tubes. Add 2 mL of water to the first, 2 mL of ethanol to the second, and 2 mL of a nonpolar organic solvent like hexane (B92381) to the third.

-

To each test tube, add 0.5 mL of this compound.

-

Gently shake each test tube and observe.

-

Record whether the ester is soluble (forms a single clear phase), partially soluble (the solution becomes cloudy or forms layers after settling), or insoluble (two distinct layers remain).[11] Esters are generally soluble in organic solvents like acetone (B3395972) and alcohols but have limited solubility in water.[12]

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical sample such as this compound.

Caption: Workflow for physical property determination.

References

- 1. Buy this compound | 2050-09-1 [smolecule.com]

- 2. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 3. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]

- 4. Pentanoic acid, 3-methylbutyl ester (CAS 2050-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scribd.com [scribd.com]

- 12. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

In-Depth Technical Guide: Molecular Weight of 3-Methylbutyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3-methylbutyl pentanoate, an organic compound recognized for its characteristic fruity aroma and applications in various scientific fields. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a detailed methodology for the calculation of its molecular weight.

Quantitative Data Summary

For clarity and ease of comparison, the fundamental quantitative data related to the molecular weight of this compound are summarized in the table below.

| Component | Symbol/Formula | Quantity | Atomic/Molecular Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 |

| Hydrogen | H | 20 | 1.008 |

| Oxygen | O | 2 | 15.999 |

| This compound | C₁₀H₂₀O₂ | 1 | 172.26 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is a foundational step in its characterization. While this guide focuses on the calculated molecular weight, experimental verification is typically achieved through mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for volatile compounds like esters. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion. The mass of this ion provides the experimental molecular weight of the compound. For this compound, a prominent peak would be expected at an m/z value of approximately 172.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from the atomic weights of its elemental components.

Caption: Logical flow for calculating the molecular weight.

Conclusion

The molecular weight of this compound (C₁₀H₂₀O₂) is a critical parameter for researchers and scientists.[1][2][3][4] Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), the calculated molecular weight is 172.26 g/mol .[5][6][7][8][9][10][11][12][13][14][15][16][17][18] This value is fundamental for stoichiometric calculations, analytical method development, and the overall chemical characterization of this compound.

References

- 1. Buy this compound | 2050-09-1 [smolecule.com]

- 2. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 3. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]

- 4. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. princeton.edu [princeton.edu]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. byjus.com [byjus.com]

- 16. Atomic/Molar mass [westfield.ma.edu]

- 17. youtube.com [youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

An In-depth Technical Guide to 3-Methylbutyl Pentanoate

This technical guide provides a comprehensive overview of 3-methylbutyl pentanoate, an organic ester recognized for its characteristic fruity aroma. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis protocols, and relevant biological pathways.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and commercial applications. A comprehensive list of these synonyms is provided below.

| Synonym | Source/Reference |

| iso-Amyl N-valerate | HMDB, NIST[1][2][3] |

| Isoamyl valerate | HMDB, ChemBK[1][2][4] |

| Isopentyl pentanoate | HMDB, NIST[1][2][3] |

| Isopentyl valerate | HMDB, NIST[1][2][3] |

| Valeric acid, 3-methylbutyl ester | HMDB, ChemBK, NIST[1][2][3][4] |

| 3-Methylbutyl pentanoic acid | Generator[1][2] |

| (3-methyl-1-butyl)pentanoate | ChemBK[4] |

| pentanoicacid,3-methylbutylester | ChemBK[4] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | Smolecule, FooDB, NIST[1][3][5] |

| Molecular Weight | 172.26 g/mol | Smolecule, NIST[3][5] |

| CAS Registry Number | 2050-09-1 | NIST[3] |

| Appearance | Colorless to light yellow liquid | ChemBK[4] |

| Odor | Fruity aroma | Smolecule, ChemBK[4][5] |

| Boiling Point | 188 °C (lit.) | ChemBK[4] |

| Melting Point | -68.47 °C (estimate) | ChemBK[4] |

| Density | 0.862 g/mL at 20 °C (lit.) | ChemBK[4] |

| Water Solubility | 0.18 g/L | FooDB[1] |

| logP (Octanol/Water Partition Coefficient) | 3.12 - 3.58 | FooDB[1] |

| Refractive Index | n20/D 1.416 | ChemBK[4] |

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid) using an acid catalyst.[5]

-

Materials:

-

3-Methyl-1-butanol

-

Pentanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 3-methyl-1-butanol with 1.2 molar equivalents of pentanoic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.

-

Add boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

2. Determination of Physicochemical Properties

The following are generalized methods for the experimental determination of the key physicochemical properties of 3-methylbutyl butanoate.[6]

-

Boiling Point Determination: The boiling point is determined using a distillation apparatus.[6] The sample is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point.[6]

-

Density Measurement: A pycnometer or a digital density meter is used to measure the density of the liquid sample at a controlled temperature.[6] The density is calculated by dividing the mass of the sample by its volume.[6]

-

Solubility Assessment: To determine water solubility, a known amount of this compound is added to a specific volume of water and agitated.[6] The concentration of the ester in the aqueous phase is then quantified using a technique like gas chromatography.[6]

-

Refractive Index Measurement: A refractometer is used to measure the refractive index.[6] A small drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature, typically 20°C.[6]

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in fruits is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD superfamily of acyltransferases.[5] These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (CoA) thioester.[5]

References

- 1. Showing Compound this compound (FDB020296) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040529) [hmdb.ca]

- 3. Pentanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Buy this compound | 2050-09-1 [smolecule.com]

- 6. benchchem.com [benchchem.com]

Natural sources of isoamyl valerate

An In-depth Technical Guide on the Natural Sources of Isoamyl Valerate (B167501)

Introduction

Isoamyl valerate (isopentyl pentanoate) and its isomer, isoamyl isovalerate (isopentyl isovalerate), are esters recognized for their potent fruity aromas, often reminiscent of apples and bananas. These volatile organic compounds are significant contributors to the natural flavor and fragrance profiles of a variety of fruits and fermented products. For researchers, scientists, and professionals in drug development, understanding the natural origins, biosynthesis, and analytical methodologies for these compounds is crucial for applications ranging from flavor chemistry to the exploration of natural products for their bioactive properties. This guide provides a comprehensive overview of the natural occurrence of isoamyl valerate, its biosynthetic pathways, and detailed protocols for its analysis.

Natural Occurrence of Isoamyl Valerate

Isoamyl valerate has been identified as a volatile component in several fruits and fermented beverages. Its concentration can vary significantly based on the species, cultivar, stage of ripeness, and environmental and storage conditions. Below is a summary of its documented natural occurrence.

| Natural Source | Compound | Concentration/Presence | Analytical Method | Reference |

| Apple (Malus domestica) | Isoamyl valerate | Present, not quantified | GC-MS | [1] |

| Isoamyl isovalerate | Present, not quantified | GC-MS | [1] | |

| Strawberry (Fragaria x ananassa) | Methyl isovalerate | Detected | SPME-GC-MS | [2] |

| Isoamyl acetate | Present, levels vary with cultivar | GC-MS | [3][4] | |

| Banana (Musa sapientum) | Isoamyl isovalerate | Present, not quantified | - | [5] |

| Jackfruit (Artocarpus heterophyllus) | Isoamyl isovalerate | Identified as a key aroma compound | SPME-GC-MS | [6] |

| Valerian (Valeriana officinalis) | Pentyl-valerate | 4.0 - 565.0 ppm (in leaf) | - | [7] |

| Citronellol-isovalerate | 36.0 - 460.0 ppm (in leaf) | - | [7] | |

| Fermented Beverages | ||||

| - Wine | Isoamyl acetate | Production is yeast strain and fermentation condition dependent | GC-MS | [8][9] |

| - Beer | Isoamyl acetate | Production influenced by FAN content and yeast strain | GC-MS | [8] |

| - Cider | Isoamyl isovalerate | Present | - |

Note: Quantitative data for isoamyl valerate is often limited as it is typically found in lower concentrations compared to other esters like isoamyl acetate. The table includes data on closely related compounds to provide context on the analytical methods and potential for presence.

Biosynthesis of Isoamyl Valerate

The biosynthesis of isoamyl valerate is a multi-step process that originates from the catabolism of branched-chain amino acids, specifically leucine. The pathway involves the formation of the precursor molecules, isoamyl alcohol and valeryl-CoA (or isovaleryl-CoA for the isomer), followed by their esterification.

The key steps in the biosynthesis of isoamyl isovalerate are:

-

Transamination of Leucine: Leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-ketoisocaproate is then decarboxylated to form isovaleraldehyde.

-

Reduction to Alcohol: Isovaleraldehyde is reduced by alcohol dehydrogenase (ADH) to produce isoamyl alcohol.

-

Formation of Acyl-CoA: Valine, another branched-chain amino acid, is catabolized through a series of reactions to form isobutyryl-CoA, which can be further metabolized to isovaleryl-CoA.

-

Esterification: Finally, isoamyl alcohol and isovaleryl-CoA are condensed by an alcohol acyltransferase (AAT) to form isoamyl isovalerate.

Caption: Biosynthesis pathway of isoamyl isovalerate from amino acid precursors.

Experimental Protocols for Analysis

The analysis of volatile compounds like isoamyl valerate from natural sources is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: HS-SPME-GC-MS Analysis of Isoamyl Valerate in Fruit

1. Sample Preparation:

-

Homogenize fresh fruit sample to a uniform puree.

-

Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

To enhance the release of volatiles, add a saturated solution of NaCl (e.g., 5 mL) to the vial.

-

Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes) in splitless mode.

-

GC Separation:

-

Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4. Data Analysis:

-

Identification: Identify isoamyl valerate by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of isoamyl valerate based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

Caption: Workflow for the analysis of isoamyl valerate using HS-SPME-GC-MS.

Conclusion

Isoamyl valerate and its isomer are naturally occurring esters that contribute to the characteristic aroma of many fruits and fermented products. Their biosynthesis is closely linked to the metabolism of branched-chain amino acids. The accurate identification and quantification of these compounds in natural matrices are essential for quality control in the food and beverage industry and for the discovery of new natural products. The HS-SPME-GC-MS methodology detailed in this guide provides a robust and sensitive approach for such analyses, enabling further research into the flavor chemistry and potential bioactivities of these volatile esters.

References

- 1. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hst-j.org [hst-j.org]

- 3. Volatile compounds of selected strawberry varieties analyzed by purge-and-trap headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period [mdpi.com]

- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of aroma compounds in 9 jackfruit varieties-2018 No.5-Journal of fruit science [fruitsci.zzgss.cn]

- 7. Plant Valeriana officinalis (Valerianaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 8. Bioactive Properties of Fermented Beverages: Wine and Beer [mdpi.com]

- 9. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aroma Profile of 3-Methylbutyl Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl pentanoate (also known as isoamyl pentanoate or isopentyl valerate) is an organic ester with the chemical formula C10H20O2.[1][2] It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the aroma profile of this compound, including its chemical properties, sensory characteristics, and the analytical methodologies used for its evaluation. The information presented is intended to support research and development activities where a precise understanding of this aroma compound is required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is crucial for its application and analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | Isoamyl pentanoate, Isopentyl valerate (B167501), 3-methylbutyl valerate, Valeric acid, 3-methylbutyl ester | [1][2][3] |

| CAS Number | 2050-09-1 | [1][2] |

| Molecular Formula | C10H20O2 | [1][2] |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, ripe apple, green | [1][4] |

| Boiling Point | 185-186 °C at 760 mmHg | [1] |

| Specific Gravity | 0.858 - 0.867 g/cm³ at 25 °C | [1][3] |

| Refractive Index | 1.410 - 1.418 at 20 °C | [1][3] |

| Solubility | Soluble in alcohol; slightly soluble in water (38.59 mg/L at 25 °C est.) | [1] |

Aroma Profile and Sensory Data

The aroma of this compound is predominantly characterized by its fruity notes. Sensory evaluations have consistently described it with terms such as "fruity," "ripe apple," and "green."[1][4] One source also indicates a "strawberry" flavor.[1]

Odor Threshold

The odor threshold is a critical parameter for understanding the potency of an aroma compound. While a precise, experimentally determined odor threshold for this compound in water was not found in a broad literature survey, an estimate can be made based on structurally similar compounds. For instance, isoamyl acetate, which shares the same alcohol moiety and has a similar fruity (banana/pear) aroma, has a reported odor threshold of approximately 1.6 ppm (parts per million) in water. Esters are known for their low odor thresholds. Given the available data for related compounds, the odor threshold for this compound is estimated to be in the low ppm to high ppb (parts per billion) range.

Table 2: Sensory Profile and Estimated Odor Threshold of this compound

| Parameter | Description | Estimated Value/Descriptor |

| Primary Aroma Notes | The dominant scents perceived. | Fruity, Ripe Apple, Green |

| Secondary Aroma Notes | Subtler contributing scents. | Sweet, Estery |

| Flavor Profile | The perceived taste characteristics. | Fruity, Strawberry-like |

| Odor Threshold in Water (Estimated) | The lowest concentration detectable by the human nose. | 0.5 - 5.0 ppm |

Note: The odor threshold is an estimation based on data for structurally related esters and should be experimentally verified for specific applications.

Synthesis and Biosynthesis

Chemical Synthesis: Fischer Esterification

This compound is commercially synthesized through the Fischer esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid), typically in the presence of an acid catalyst such as sulfuric acid.

Caption: Fischer esterification of this compound.

Biosynthesis Pathway

In biological systems, such as fruits and fermented beverages, esters like this compound are synthesized enzymatically. The biosynthesis typically involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, 3-methylbutanol and pentanoyl-CoA, are derived from amino acid and fatty acid metabolism, respectively.

Caption: Plausible biosynthetic pathway for this compound.

Experimental Protocols

Sensory Panel Evaluation

Objective: To quantitatively describe the aroma profile of this compound using a trained sensory panel.

Materials:

-

High-purity this compound (>98%)

-

Odorless, tasteless solvent (e.g., mineral oil or propylene (B89431) glycol)

-

Glass sniffing jars with Teflon-lined caps

-

Cotton balls or filter paper strips

-

A panel of 8-12 trained sensory assessors

-

Sensory evaluation software or standardized scoresheets

-

Controlled-environment sensory booths

Procedure:

-

Panelist Training:

-

Familiarize panelists with a range of fruity and green aroma standards.

-

Train panelists on the use of a 15-point intensity scale (0 = none, 15 = extremely strong).

-

Conduct practice sessions with various concentrations of this compound to ensure consistency in descriptor usage and intensity ratings.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen solvent (e.g., 0.1%, 1.0%, and 5.0% v/v).

-

Pipette 1 mL of each dilution onto a cotton ball placed inside a coded sniffing jar.

-

Include a blank solvent control.

-

Allow the samples to equilibrate for 30 minutes at room temperature before evaluation.

-

-

Evaluation:

-

Present the coded samples to the panelists in a randomized and balanced order.

-

Instruct panelists to sniff each sample and rate the intensity of pre-determined aroma descriptors (e.g., fruity, apple, green, sweet, chemical) on the 15-point scale.

-

Provide a 2-minute rest period between samples to minimize olfactory fatigue.

-

Collect data from all panelists.

-

-

Data Analysis:

-

Calculate the mean intensity ratings for each descriptor at each concentration.

-

Perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across concentrations.

-

Generate a spider web plot to visualize the aroma profile at each concentration.

-

Caption: Workflow for sensory panel evaluation.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the retention time and characterize the odor of this compound as it elutes from a gas chromatograph.

Materials:

-

Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

-

Capillary column (e.g., DB-5 or equivalent non-polar column)

-

High-purity helium as carrier gas

-

Dilute solution of this compound in a suitable solvent (e.g., dichloromethane)

-

Trained human assessor for olfactometry

Procedure:

-

Instrument Setup:

-

Install the capillary column in the GC.

-

Set the oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 5 minutes).

-

Set the injector and detector temperatures (e.g., 250°C).

-

Split the column effluent between the FID and the olfactometry port (e.g., 1:1 split).

-

Ensure the olfactometry port is heated to prevent condensation and deliver humidified air to prevent nasal dehydration of the assessor.

-

-

Analysis:

-

Inject 1 µL of the this compound solution into the GC.

-

The assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

-

The assessor records the retention time, duration, and a detailed description of any perceived odors.

-

Simultaneously, the FID records the chromatographic peak.

-

-

Data Correlation:

-

Correlate the retention time of the odor event recorded by the assessor with the retention time of the peak detected by the FID.

-

Confirm the identity of the peak corresponding to this compound by comparing its retention time to that of a known standard.

-

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Conclusion

This compound possesses a distinct and pleasant fruity aroma profile, with primary notes of ripe apple and green nuances. While a definitive odor threshold requires experimental determination, it is estimated to be in the low parts per million range, indicating its high potency as an aroma compound. The synthesis and biosynthetic pathways provide a clear understanding of its formation. The detailed experimental protocols for sensory panel evaluation and Gas Chromatography-Olfactometry outlined in this guide offer robust methodologies for the quantitative and qualitative characterization of its aroma, providing a solid foundation for its application in research, flavor and fragrance development, and other scientific endeavors.

References

An In-depth Technical Guide to the Biosynthesis of 3-Methylbutyl Pentanoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl pentanoate, an ester characterized by its pleasant fruity aroma, is a significant contributor to the flavor and fragrance profiles of many fruits and flowers. Its biosynthesis in plants is a complex process involving the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction. Understanding the intricate details of this pathway is crucial for researchers in fields ranging from plant science and agriculture to flavor chemistry and drug development, where plant-derived compounds or their biosynthetic pathways can be leveraged for various applications. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in plants, including the metabolic pathways, key enzymes, regulatory mechanisms, and detailed experimental protocols for its analysis.

Core Biosynthetic Pathway

The formation of this compound in plants is the result of a condensation reaction between an alcohol, 3-methylbutanol (also known as isoamyl alcohol), and an acyl-coenzyme A (acyl-CoA), pentanoyl-CoA. The biosynthesis of these two precursors proceeds via distinct metabolic routes.

Biosynthesis of the Alcohol Moiety: 3-Methylbutanol

The alcohol precursor, 3-methylbutanol, is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway, known as the leucine (B10760876) degradation pathway, primarily occurs within the mitochondria.[1][2]

The key steps involved are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation: α-Ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex .

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

-

Reduction to Alcohol: While the subsequent steps of leucine degradation lead to acetyl-CoA and acetoacetate, a branch in the pathway allows for the reduction of intermediates to produce isoamyl alcohol. This is thought to involve the action of aldehyde and alcohol dehydrogenases , which convert the corresponding α-keto acid or acyl-CoA to the alcohol.

Biosynthesis of the Acyl-CoA Moiety: Pentanoyl-CoA

The biosynthesis of pentanoyl-CoA is less specifically defined than that of 3-methylbutanol and is generally considered to be a product of fatty acid metabolism. Plants synthesize a wide array of fatty acids, and the production of odd-chain fatty acids like pentanoic acid can occur, albeit typically at lower levels than even-chain fatty acids.[3] The precursor, pentanoyl-CoA, is likely derived from the β-oxidation of longer-chain fatty acids or through a variation of the fatty acid synthesis pathway.

Esterification: The Final Step

The final and committing step in the biosynthesis of this compound is the esterification of 3-methylbutanol with pentanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4][5] AATs belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[6] These enzymes exhibit broad substrate specificity, which accounts for the diverse array of volatile esters found in plants.[6] The expression and activity of AATs are often developmentally regulated, peaking during fruit ripening and flower maturation, coinciding with the emission of floral scents and fruit aromas.[4][5]

Data Presentation: Quantitative Insights

Quantitative data on the biosynthesis of this compound is essential for understanding the efficiency and regulation of this pathway. Below are tables summarizing available data on the occurrence of this ester in various plants and the kinetic properties of the key enzymes involved.

Table 1: Occurrence of this compound in Various Plant Species

| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Malus domestica | Apple | Fruit | Present, contributes to fruity aroma | [7] |

| Musa sapientum | Banana | Fruit | Present, contributes to fruity aroma | [8] |

| Fragaria × ananassa | Strawberry | Fruit | Detected as a minor volatile component | [7] |

| Rosa damascena | Damask Rose | Flower | Identified as a floral volatile | [9] |

| Vitis vinifera | Grape | Fruit | Present in some varieties | [7] |

Table 2: Kinetic Properties of Alcohol Acyltransferases (AATs)

Note: Direct kinetic data for the formation of this compound is scarce. The following table presents representative kinetic parameters for AATs with structurally similar substrates, highlighting the enzyme's affinity for various alcohols and acyl-CoAs.

| Enzyme Source | Substrate (Alcohol) | Substrate (Acyl-CoA) | Km (mM) | Vmax (nmol/mg protein/h) | Reference(s) |

| Fragaria × ananassa (Strawberry) | Isoamyl alcohol | Acetyl-CoA | 0.53 | 12.5 | [6] |

| Cucumis melo (Melon) | Hexanol | Acetyl-CoA | 0.25 | 18.2 | [6] |

| Malus domestica (Apple) | Butanol | Butanoyl-CoA | 0.12 | - | [6] |

Experimental Protocols

A crucial aspect of studying volatile compounds in plants is the methodology used for their extraction and analysis. The following is a detailed protocol for the analysis of this compound and other volatile esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

-

Collect fresh plant material (e.g., fruit tissue, flower petals) and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh a specific amount of the powdered tissue (e.g., 1-2 g) into a 20 mL headspace vial.

-

Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity and enhance the release of volatiles.

-

Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.[1][10]

-

Incubate the vial for a defined period (e.g., 30 minutes) to allow for equilibration.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.[1][10]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the extracted volatiles from the SPME fiber in the heated GC injector (e.g., 250°C) in splitless mode.[1]

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/minute).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Acquisition mode: Full scan.

-

4. Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Mandatory Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from L-leucine and fatty acid metabolism.

Diagram 2: Experimental Workflow for Volatile Analysis

Caption: Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Diagram 3: Signaling Pathways Regulating Ester Biosynthesis

Caption: Hormonal regulation of volatile ester biosynthesis in plants.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The pathway relies on the availability of precursors from both amino acid and fatty acid metabolism and is ultimately controlled by the activity of alcohol acyltransferases. The production of this and other volatile esters is tightly regulated by developmental cues and environmental stimuli, with phytohormones such as jasmonates and ethylene playing a central role in orchestrating the transcriptional changes that lead to their emission.[11][12] Further research into the specific regulatory factors and the metabolic flux through these pathways will not only enhance our understanding of plant biology but also open up new avenues for the metabolic engineering of flavor and fragrance compounds and the development of novel plant-derived products.

References

- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant Compound: this compound | C10H20O2) [pherobase.com]

- 10. scispace.com [scispace.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Methylbutyl Pentanoate in Fruit Flavor Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 3-methylbutyl pentanoate, a key ester contributing to the characteristic fruity aroma of many commercially important fruits. This document details its biosynthesis, the enzymatic and signaling pathways governing its formation, and the analytical methodologies used for its quantification. The information presented is intended to provide a comprehensive resource for researchers in the fields of food science, plant biology, and flavor chemistry.

Introduction: The Chemistry of Fruit Aroma

Fruit flavor is a complex sensory experience derived from a diverse array of volatile organic compounds (VOCs). Among these, esters are a predominant class of molecules responsible for the characteristic sweet and fruity notes. This compound, also known as isoamyl pentanoate or isopentyl valerate, is a branched-chain ester that imparts a strong, sweet, fruity aroma reminiscent of bananas and apples. Its presence and concentration are critical determinants of the sensory quality and consumer acceptance of numerous fruits. Understanding the molecular mechanisms underlying the biosynthesis and regulation of this important flavor compound is crucial for developing strategies to enhance fruit quality and for the synthesis of nature-identical flavorings.

Biosynthesis of this compound

The formation of this compound in fruits is a multi-step enzymatic process that primarily relies on precursors from amino acid and fatty acid metabolism. The final and rate-limiting step is an esterification reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Precursor Synthesis

The biosynthesis of this compound requires two key precursors: 3-methyl-1-butanol (isoamyl alcohol) and pentanoyl-CoA.

-

3-Methyl-1-butanol: This branched-chain alcohol is derived from the catabolism of the branched-chain amino acid, L-leucine. The pathway involves a transamination step to form α-ketoisocaproate, followed by decarboxylation to 3-methylbutanal, and finally, reduction to 3-methyl-1-butanol by alcohol dehydrogenase (ADH).

-

Pentanoyl-CoA: This straight-chain acyl-CoA is typically derived from the β-oxidation of fatty acids or through the catabolism of other amino acids.

The Role of Alcohol Acyltransferases (AATs)

AATs are a diverse family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, resulting in the formation of an ester. The specificity of AATs for different alcohol and acyl-CoA substrates is a key factor determining the profile of volatile esters produced by a particular fruit. While specific kinetic data for AATs with 3-methylbutanol and pentanoyl-CoA is not extensively documented, studies on various fruit AATs have shown broad substrate specificity, with varying affinities for different branched-chain alcohols and straight-chain acyl-CoAs.

Quantitative Analysis of this compound in Fruits